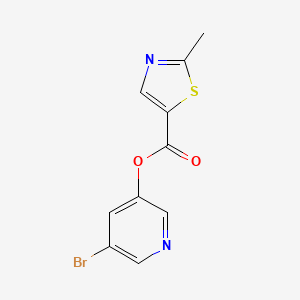
(5-Bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring and a thiazole ring, which are linked by a methyl group. This compound has been synthesized using various methods, and its properties have been extensively studied to understand its mechanism of action and potential applications.
Mecanismo De Acción
The mechanism of action of (5-Bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate is not fully understood, but it is believed to act by inhibiting specific molecular targets involved in disease progression. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival, leading to apoptosis or programmed cell death.
Biochemical and Physiological Effects:
(5-Bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate has been shown to have various biochemical and physiological effects, depending on the specific disease target. For example, it has been shown to inhibit the production of pro-inflammatory cytokines in the treatment of inflammatory diseases. It has also been shown to induce apoptosis in cancer cells, leading to tumor regression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (5-Bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate is its high potency and specificity against disease targets. This makes it an attractive candidate for drug development. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Direcciones Futuras
There are several future directions for research on (5-Bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate. One area of focus could be the development of more efficient and cost-effective synthesis methods. Another area of focus could be the evaluation of its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of (5-Bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate has been achieved using various methods. One of the most commonly used methods involves the reaction of 3-bromo-5-chloropyridine with 2-methyl-1,3-thiazole-5-carboxylic acid in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution reaction, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
(5-Bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been investigated for its potential as a drug candidate. It has been shown to exhibit potent activity against various disease targets, including cancer, inflammation, and infectious diseases.
Propiedades
IUPAC Name |
(5-bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2S/c1-6-13-5-9(16-6)10(14)15-8-2-7(11)3-12-4-8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRPMLMNXXLROC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)C(=O)OC2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3,5-Dimethylphenyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7594481.png)

![N-[1-(3-fluorophenyl)piperidin-3-yl]oxolane-3-carboxamide](/img/structure/B7594496.png)
![N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B7594505.png)
![N-cyclopropyl-2-azaspiro[5.5]undec-9-ene-2-carboxamide](/img/structure/B7594512.png)
![[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]methanol](/img/structure/B7594519.png)
![3-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide](/img/structure/B7594523.png)
![1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile](/img/structure/B7594526.png)
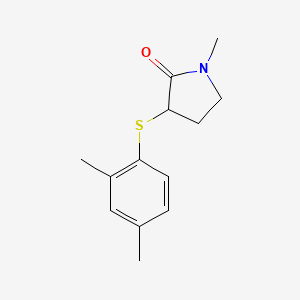
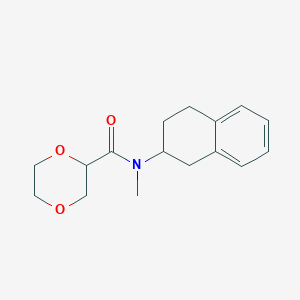

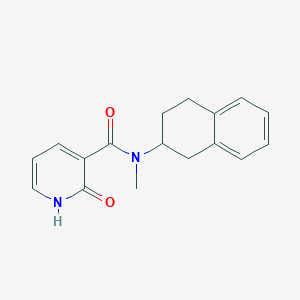
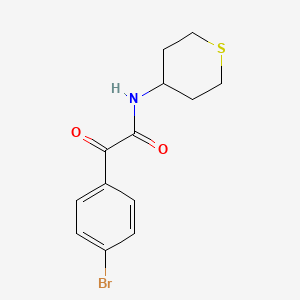
![(2S)-1-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]propan-2-ol](/img/structure/B7594589.png)